molecular formula C18H22N2O3 B1583638 4,4'-di-n-Propoxyazoxybenzene CAS No. 23315-55-1

4,4'-di-n-Propoxyazoxybenzene

Cat. No.: B1583638
CAS No.: 23315-55-1
M. Wt: 314.4 g/mol
InChI Key: YRZFKJUPVCUDMX-UHFFFAOYSA-N
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Description

4,4’-di-n-Propoxyazoxybenzene is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.38 g/mol. It is also known by other names such as bis(4-propoxyphenyl)-diazen1-oxide and Diazene, bis(4-propoxyphenyl)-, 1-oxide . This compound is typically found in a light yellow to orange crystalline form and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of 4,4’-di-n-Propoxyazoxybenzene involves several steps. One common method includes the reaction of 4-nitroanisole with sodium methoxide, followed by reduction with iron powder in the presence of hydrochloric acid . Another method involves the use of nitrochlorobenzene, NaOH, and CuI as catalysts, which are stirred and heated to specific temperatures to yield the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-di-n-Propoxyazoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups can be replaced by other substituents.

Common reagents used in these reactions include sodium methoxide, iron powder, hydrochloric acid, and various catalysts like CuI . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4’-di-n-Propoxyazoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of liquid crystals and other advanced materials

Comparison with Similar Compounds

4,4’-di-n-Propoxyazoxybenzene can be compared with other similar compounds such as:

    4,4’-dinitrodiphenyl ether: Used in the production of azoic and reactive dyes.

    4,4’-dinitrobibenzyl: An intermediate in the synthesis of medicines, pesticides, and dyes.

These compounds share similar structural features but differ in their specific applications and reactivity. 4,4’-di-n-Propoxyazoxybenzene is unique due to its specific propoxy groups, which influence its chemical behavior and applications.

Properties

IUPAC Name

oxido-(4-propoxyphenyl)-(4-propoxyphenyl)iminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-13-22-17-9-5-15(6-10-17)19-20(21)16-7-11-18(12-8-16)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZFKJUPVCUDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23315-55-1
Record name Diazene, 1,2-bis(4-propoxyphenyl)-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the molecular packing of Diazene, bis(4-propoxyphenyl)-, 1-oxide in relation to its liquid crystal properties?

A: Diazene, bis(4-propoxyphenyl)-, 1-oxide exhibits a characteristic imbricated packing structure in its solid state, as revealed by X-ray crystallography studies []. This arrangement, where the molecules are partially overlapped like tiles, is crucial for its liquid crystal behavior. The elongated shape of the molecule and the specific interactions between neighboring molecules, influenced by the alkoxy chains, contribute to the formation of an ordered nematic phase upon heating [].

Q2: How does the conformation of Diazene, bis(4-propoxyphenyl)-, 1-oxide influence its intermolecular interactions and overall stability?

A: Theoretical studies employing the Rayleigh-Schrodinger perturbation treatment and CNDO/2 calculations have provided valuable insights into the preferred configurations of Diazene, bis(4-propoxyphenyl)-, 1-oxide []. The calculations suggest a strong preference for face-to-face stacking of the molecules, indicating significant pi-pi interactions between the aromatic rings []. This preferred stacking, along with the alignment of the molecules along their long axis, contributes significantly to the stability of the molecular assembly.

Q3: How does the length of the alkoxy chain in Diazene, bis(4-propoxyphenyl)-, 1-oxide and its analogs affect the molecular packing and mesophase behavior?

A: Comparative structural analysis of Diazene, bis(4-propoxyphenyl)-, 1-oxide with other members of the 4,4′-di-n-alkoxyazoxybenzene series highlights the influence of the alkoxy chain length on molecular packing []. While the benzene ring near the nitroxide group tends to be coplanar due to mesomeric effects, the other ring's tilt angle varies with the alkoxy chain length, allowing for a more compact packing arrangement []. This variation in packing directly impacts the transition temperatures and stability ranges of the observed mesophases.

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